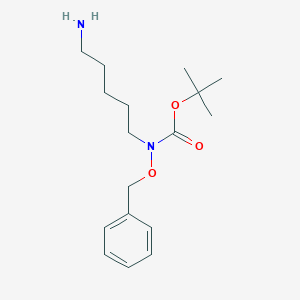

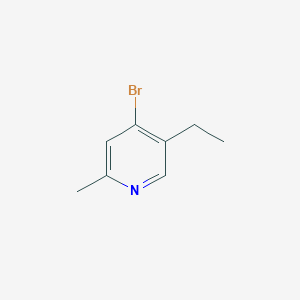

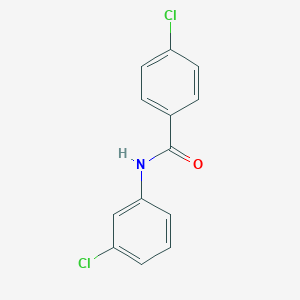

![molecular formula C10H12N2O2 B177218 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine CAS No. 123792-59-6](/img/structure/B177218.png)

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Overview

Description

“3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine” is a chemical compound with the CAS Number: 123792-59-6. It has a molecular weight of 192.22 and its IUPAC name is the same as the common name .

Synthesis Analysis

There are several studies related to the synthesis of compounds similar to “3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine”. For instance, a novel benzimidazole derivative containing a cyclohepta[b]pyridine moiety was found to be the most potent among the congeners . Another study synthesized a series of benzimidazole derivatives including cycloalka[b]pyridine moiety .Molecular Structure Analysis

The molecular structure of “3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine” is represented by the linear formula C10H12N2O2 . The InChI code for this compound is 1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine” include a molecular weight of 192.22, and a linear formula of C10H12N2O2 .Scientific Research Applications

Anticancer Activity

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: has shown promise in the field of oncology. Derivatives of this compound have been synthesized and tested for their anticancer properties. Studies suggest that certain analogues exhibit significant cytotoxicity against colorectal adenoma and adenocarcinoma breast cancer cell lines . This indicates potential for the development of new chemotherapeutic agents.

Kinase Inhibition

Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases, including cancer. The structural features of 3-nitro derivatives make them suitable candidates for kinase inhibition . By inhibiting specific kinases, these compounds could serve as targeted therapies for various diseases.

Anti-Inflammatory Properties

Inflammation is a biological response to harmful stimuli and is a component of many chronic diseases. Compounds containing the 3-nitro group have been associated with anti-inflammatory activities . This could lead to the development of new anti-inflammatory drugs, potentially with fewer side effects than current medications.

Antimicrobial Agents

The rise of antibiotic-resistant bacteria is a global health concern. 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine and its derivatives could be explored as antimicrobial agents. Their unique structure may offer a new mechanism of action against pathogenic microorganisms .

Material Science Applications

Heterocyclic compounds like 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine are not only significant in medicinal chemistry but also in material science. They can be used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices .

Drug Design and Discovery

This compound serves as a scaffold for the synthesis of a wide variety of pharmacologically active molecules. Its versatility in drug design allows for the creation of libraries of compounds that can be screened for various biological activities . This accelerates the discovery of new drugs with potential therapeutic applications.

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine might affect

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVCKAQKUQSCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441027 | |

| Record name | 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |

CAS RN |

123792-59-6 | |

| Record name | 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)

![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)

![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)